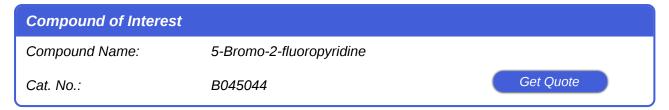


A Cost-Benefit Analysis of 5-Bromo-2fluoropyridine in Modern Synthesis

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For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to a Versatile Synthetic Building Block

In the landscape of pharmaceutical and materials science synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction efficiencies. **5-Bromo-2-fluoropyridine** has emerged as a highly versatile reagent, offering a unique combination of reactivity that allows for sequential and site-selective functionalization. This guide provides a comprehensive cost-benefit analysis of utilizing **5-Bromo-2-fluoropyridine** in synthesis, with objective comparisons to alternative reagents and supported by experimental data.

Strategic Advantages of 5-Bromo-2-fluoropyridine

5-Bromo-2-fluoropyridine's utility stems from the differential reactivity of its two halogen substituents. The fluorine atom at the 2-position is highly activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the pyridine nitrogen. Conversely, the bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This orthogonal reactivity allows for a stepwise and controlled introduction of various substituents, making it a valuable scaffold in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs).[1]



Comparative Analysis: Performance in Key Reactions

To provide a clear comparison, the following tables summarize quantitative data for the performance of **5-Bromo-2-fluoropyridine** against its common alternatives in two principal reaction types: Nucleophilic Aromatic Substitution and Suzuki-Miyaura Cross-Coupling.

Table 1: Nucleophilic Aromatic Substitution (SNAr) with

Amines

Substra te	Nucleop hile	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref.
5-Bromo- 2- fluoropyri dine	Piperidin e	K2CO3	DMSO	100	12	~95	[2]
5-Bromo- 2- chloropyr idine	Piperidin e	K ₂ CO ₃	DMSO	120	24	~70-80	[3]
2-Bromo- 5- fluoropyri dine	Piperidin e	K2CO3	DMSO	100	12	~90	[3]

Analysis: The data clearly indicates the superior reactivity of the 2-fluoro substituent in SNAr reactions compared to a 2-chloro substituent, leading to higher yields under milder conditions. The high electronegativity of fluorine facilitates the initial nucleophilic attack and stabilizes the Meisenheimer intermediate.[3]

Table 2: Suzuki-Miyaura Cross-Coupling with Phenylboronic Acid



Substr ate	Cataly st (mol%)	Ligand (mol%)	Base	Solven t	Temp (°C)	Time (h)	Yield (%)	Ref.
5- Bromo- 2- fluoropy ridine	Pd(OAc) ₂ (2)	SPhos (4)	K₃PO4	Toluene /H ₂ O	100	12	85-95	[4]
5- Chloro- 2- fluoropy ridine	Pd2(dba)3 (2)	XPhos (4)	КзРО4	Dioxan e/H₂O	110	18	70-80	[5]
5-lodo- 2- fluoropy ridine	Pd(PPh 3)4 (5)	-	Na₂CO₃	DMF/H ₂ O	90	8	>95	[6]

Analysis: In Suzuki-Miyaura reactions, the reactivity trend of the halide is generally I > Br > Cl. [5] While 5-Iodo-2-fluoropyridine offers the highest reactivity, **5-Bromo-2-fluoropyridine** provides a good balance of reactivity and stability, often at a lower cost than the iodo-analogue, making it a cost-effective choice for many applications.

Cost-Benefit Analysis

The choice of reagent is often a balance between cost, reactivity, and availability. The following table provides an estimated cost comparison for **5-Bromo-2-fluoropyridine** and its alternatives. Prices are based on current listings from major chemical suppliers and may vary.

Table 3: Cost Comparison of Dihalopyridines



Compound	CAS Number	Supplier Example	Price (USD/g) for 10g
5-Bromo-2- fluoropyridine	766-11-0	Sigma-Aldrich	~3.43
5-Chloro-2- fluoropyridine	31181-89-2	Sigma-Aldrich	~4.50
5-lodo-2- fluoropyridine	171197-80-1	Sigma-Aldrich	~13.50
2-Bromo-5- fluoropyridine	41404-58-4	Sigma-Aldrich	~5.20

Analysis: **5-Bromo-2-fluoropyridine** is often the most cost-effective option among the dihalopyridines that allow for versatile, sequential functionalization. While 5-lodo-2-fluoropyridine offers higher reactivity in cross-coupling, its significantly higher cost may not be justifiable for all applications, especially in large-scale synthesis.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for reproducibility and further investigation.

Protocol 1: Nucleophilic Aromatic Substitution of 5-Bromo-2-fluoropyridine with Piperidine

Procedure:

- To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add **5**-**Bromo-2-fluoropyridine** (1.0 eq).
- Add piperidine (1.2 eq) and potassium carbonate (2.0 eq).
- Add anhydrous dimethyl sulfoxide (DMSO) to dissolve the reactants (typically at a concentration of 0.1 - 0.5 M).



- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatographymass spectrometry (LC-MS).
- Upon completion (typically 12 hours), cool the mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous phase).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the organic phase under reduced pressure.
- Purify the residue by flash column chromatography to yield the 5-bromo-2-(piperidin-1-yl)pyridine product.

Protocol 2: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-fluoropyridine with Phenylboronic Acid

Procedure:

- In a Schlenk flask, combine 5-Bromo-2-fluoropyridine (1.0 eq), phenylboronic acid (1.2 eq), potassium phosphate (K₃PO₄, 2.0 eq), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
- Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen)
 three times.
- Add degassed toluene and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
- Heat the reaction mixture to 100 °C with vigorous stirring.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion (typically 12 hours), cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.



- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 2-fluoro-5-phenylpyridine.[4][7]

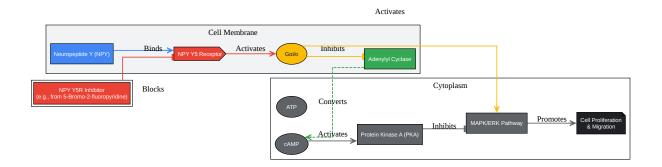
Application in Drug Discovery: Targeting the Neuropeptide Y Y5 Receptor

5-Bromo-2-fluoropyridine is a key building block in the synthesis of inhibitors targeting the Neuropeptide Y receptor Y5 (NPY Y5R), a G-protein coupled receptor implicated in the regulation of food intake and energy homeostasis.[1] Inhibition of this receptor is a therapeutic strategy for obesity and related metabolic disorders.

Neuropeptide Y Receptor Y5 (NPY Y5R) Signaling Pathway

The following diagram illustrates the downstream signaling cascade initiated by the activation of the NPY Y5 receptor and the point of intervention for inhibitors synthesized using **5-Bromo-2-fluoropyridine**.





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NPY Y5 Receptor Signaling Pathway

Pathway Description: Upon binding of Neuropeptide Y (NPY), the Y5 receptor activates an inhibitory G-protein (Gαi/o).[8] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. [8][9] Concurrently, the G-protein can activate the MAPK/ERK signaling cascade, which promotes cell proliferation and migration.[10][11] NPY Y5R inhibitors, often synthesized using **5-Bromo-2-fluoropyridine**, block the initial binding of NPY, thereby preventing these downstream effects.

Conclusion

5-Bromo-2-fluoropyridine stands out as a valuable and cost-effective reagent in synthetic chemistry. Its orthogonal reactivity allows for the strategic and efficient construction of complex molecules. While alternatives exist, **5-Bromo-2-fluoropyridine** often provides an optimal balance of reactivity, cost, and availability for both small-scale research and larger-scale drug development campaigns. The detailed protocols and comparative data presented in this guide



are intended to assist researchers in making informed decisions when selecting reagents for their synthetic endeavors.

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